Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Known for their diverse biological activities and applications in materials science.
Indole Derivatives: Possess various biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Used in the development of new drugs due to their broad range of chemical and biological properties.
Uniqueness
Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
2061979-89-1 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-[3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-17-11(16)7-10-14-12(15-18-10)9-4-5-13-8(2)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
UIIIIKQSTYQWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)C2=CC(=NC=C2)C |
Origin of Product |
United States |
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